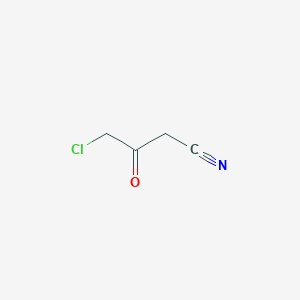

4-Chloro-3-oxobutanenitrile

描述

4-Chloro-3-oxobutanenitrile is an organic compound characterized by a nitrile group, a ketone group, and a chlorine substituent on a four-carbon chain. Its molecular formula is C₄H₄ClNO, with a molecular weight of 117.53 g/mol. Structurally, it can be represented as Cl–CH₂–C(=O)–CH₂–CN, where the nitrile (–CN) and ketone (=O) groups contribute to its reactivity.

属性

IUPAC Name |

4-chloro-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4(7)1-2-6/h1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDOZDVBCBEYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with a suitable oxidizing agent to introduce the ketone functionality. Another method includes the reaction of 3-oxobutanenitrile with a chlorinating agent to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

化学反应分析

Types of Reactions

4-Chloro-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized nitriles.

科学研究应用

4-Chloro-3-oxobutanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 4-chloro-3-oxobutanenitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the ketone group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Example: 2-(4-Chlorophenyl)-3-oxobutanenitrile (CID 21280, C₁₀H₈ClNO)

- Key Features: Incorporates a 4-chlorophenyl group, increasing molecular weight (193.45 g/mol ) and hydrophobicity compared to the parent compound.

- Reactivity: The phenyl group may stabilize the molecule via resonance, altering electrophilic substitution patterns. The nitrile and ketone groups remain reactive, enabling applications in cross-coupling reactions or heterocycle synthesis .

Heterocyclic Derivatives

Example: 2-(1H-Benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile (C₁₁H₈ClN₃O , MW 233.65 g/mol)

- Applications: Frequently used in medicinal chemistry; this compound is listed as an R&D product for pharmaceutical studies .

Example: Thiazolyl-substituted derivatives (e.g., CAS 885524-36-7, C₁₇H₁₉ClN₂OS )

Ester Derivatives

Example: Methyl 4-chloro-3-oxobutanoate (C₅H₇ClO₃, MW 150.56 g/mol)

- Key Features: Replaces the nitrile with a methyl ester (–COOCH₃), reducing electrophilicity.

- Physical Properties: Boiling point 50°C at 0.13 kPa , density 1.29 kg/L , and solubility in aromatic solvents .

- Synthesis: Produced via reaction of diketene with HCl and methanol, highlighting its role as a versatile intermediate .

Alkyl-Substituted Nitriles

Example: 4-Chloro-3,3-dimethylbutanenitrile (C₆H₁₀ClN , MW 131.61 g/mol)

Research Findings and Data Analysis

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Functional Group Impact:

- Nitriles enable nucleophilic additions (e.g., hydrolysis to amides).

- Ketones participate in condensation reactions (e.g., forming heterocycles).

- Chlorine acts as a leaving group or directs electrophilic substitution.

Solubility Trends: Phenyl/heterocyclic derivatives exhibit lower water solubility due to hydrophobicity. Ester derivatives (e.g., methyl 4-chloro-3-oxobutanoate) dissolve in oxygenated solvents .

Applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。